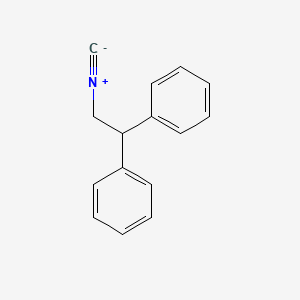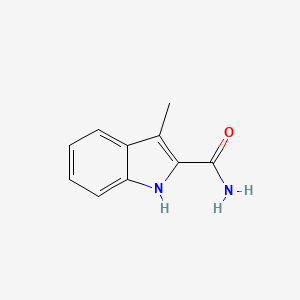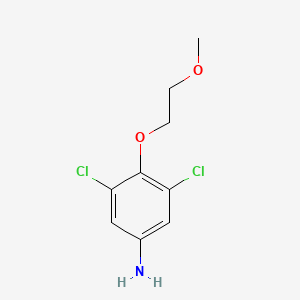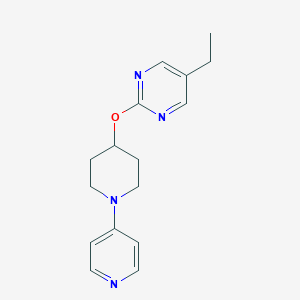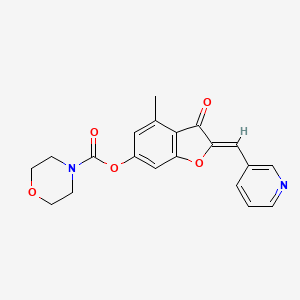![molecular formula C17H10ClN3OS2 B2743990 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide CAS No. 477326-84-4](/img/structure/B2743990.png)
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of Janus kinase 2 (JAK2). JAK2 is a tyrosine kinase that plays a critical role in signaling pathways involved in cell growth, differentiation, and survival. The inhibition of JAK2 activity by AG490 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders.
Applications De Recherche Scientifique
Anti-Tubercular Activity
Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds with inhibitory activity against Mycobacterium tuberculosis. These molecules were compared to standard reference drugs, and their potency was evaluated in vitro and in vivo . Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, and microwave irradiation. Additionally, structure-activity relationships and molecular docking studies against the target DprE1 have been investigated to enhance anti-tubercular efficacy.
Antimicrobial Properties
Benzothiazole-based compounds have been studied for their antimicrobial activity. While specific studies on our compound of interest are limited, the broader class of benzothiazoles has demonstrated effectiveness against various microorganisms, including bacteria and fungi . Further research is needed to explore the precise mechanisms and spectrum of activity for this particular derivative.
Anti-Inflammatory Potential
Some benzothiazole derivatives exhibit anti-inflammatory properties. Although direct evidence for our compound is scarce, it’s worth investigating its potential in modulating inflammatory responses. Researchers have reported anti-inflammatory effects for related benzothiazole analogs .
Anticancer and Antitumor Activity
The benzothiazole nucleus has been associated with both anticancer and antitumor effects. While our compound hasn’t been extensively studied in this context, it shares structural features with other benzothiazole derivatives that exhibit cytotoxicity against cancer cells . Further investigations are warranted to assess its potential in cancer therapy.
Antiviral Applications
Benzothiazole derivatives have been explored as antiviral agents. Although specific data on our compound are lacking, it’s essential to consider its potential in inhibiting viral replication. Some benzothiazoles have shown activity against HIV protease, suggesting a broader antiviral role .
Optical Materials and Structural Studies
Beyond biological applications, the benzothiazole scaffold has been studied for its optical properties. Hydrazonylsulfones, including related compounds, have been investigated as optical materials . Additionally, structural studies on halogenobenzenesulfonyl hydrazides containing the benzothiazole moiety provide insights into their molecular arrangements .
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3OS2/c18-11-7-5-10(6-8-11)15(22)21-17-20-13(9-23-17)16-19-12-3-1-2-4-14(12)24-16/h1-9H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEKEGOKKDCXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

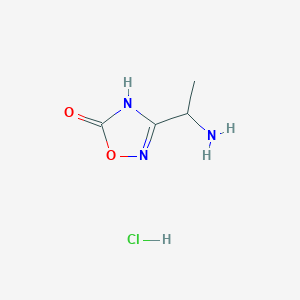

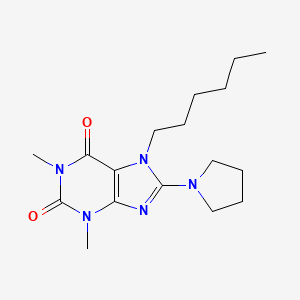
![2,6-Difluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2743913.png)
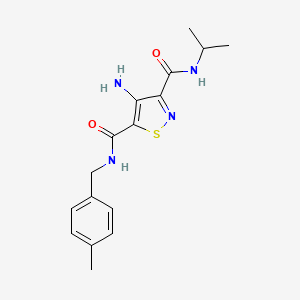
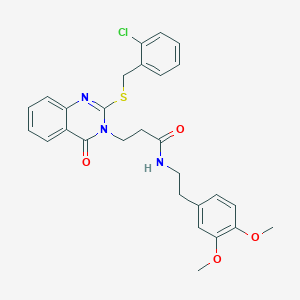

![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2743917.png)
